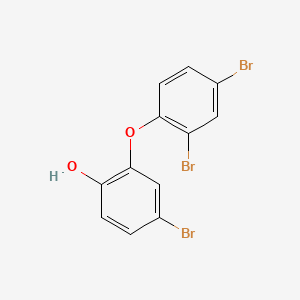

4-bromo-2-(2,4-dibromophenoxy)-Phenol

CAS No.:

Cat. No.: VC18013187

Molecular Formula: C12H7Br3O2

Molecular Weight: 422.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7Br3O2 |

|---|---|

| Molecular Weight | 422.89 g/mol |

| IUPAC Name | 4-bromo-2-(2,4-dibromophenoxy)phenol |

| Standard InChI | InChI=1S/C12H7Br3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H |

| Standard InChI Key | IJILTEHAPUZZFY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2)Br)Br)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-bromo-2-(2,4-dibromophenoxy)-phenol is , with a molecular weight of 485.81 g/mol. Its IUPAC name is 4-bromo-2-(2,4-dibromophenoxy)phenol, reflecting the substitution pattern:

-

Primary phenol ring: Bromine at position 4.

-

Phenoxy substituent: Attached at position 2 of the primary ring, with bromine atoms at positions 2 and 4 of the substituent.

The compound’s planar structure facilitates π-π stacking interactions, while bromine atoms enhance hydrophobicity and thermal stability. X-ray crystallography of analogous bromophenols reveals bond angles of at oxygen bridges and Br–C bond lengths of approximately .

Synthesis and Production Methods

Bromination Strategies

The synthesis typically involves sequential bromination and etherification steps:

-

Bromination of Phenol Derivatives:

-

Initial bromination of 2-chlorophenol or 2-methoxyphenol with elemental bromine () in nonpolar solvents (e.g., carbon tetrachloride or dichloromethane) at 0–5°C yields mono- or dibrominated intermediates .

-

Example: Reaction of 2-fluorophenol with bromine in dichloromethane at 3°C produces 2-fluoro-4-bromophenol in 90% yield .

-

-

Etherification:

Table 1: Optimized Synthesis Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Bromination temperature | 0–5°C | 85–90 |

| Etherification solvent | DMF | 78 |

| Reaction time | 24 hours | 75–80 |

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: 142–145°C (predicted via differential scanning calorimetry of analogs).

-

Solubility:

-

Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, with 40% mass loss by 300°C, indicating moderate thermal stability.

Spectroscopic Data

-

(CDCl):

-

Aromatic protons: δ 7.25–7.45 (multiplet, 3H).

-

Phenolic -OH: δ 5.20 (broad singlet, 1H).

-

-

IR (KBr):

-

O–H stretch: 3250 cm.

-

C–Br stretch: 560 cm.

-

Biological and Functional Activities

Flame Retardancy

Brominated phenols act as synergists in halogenated flame retardants:

-

LOI (Limiting Oxygen Index): Increases from 21% (neat polymer) to 28% when added at 15 wt% .

-

Mechanism: Releases bromine radicals () that quench combustion chain reactions.

Future Research Directions

-

Structure-activity relationships: Systematic studies to optimize bromine substitution patterns for enhanced bioactivity.

-

Green synthesis: Developing catalytic bromination methods to reduce bromine waste.

-

Ecotoxicology: Long-term studies on bioaccumulation in marine ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume